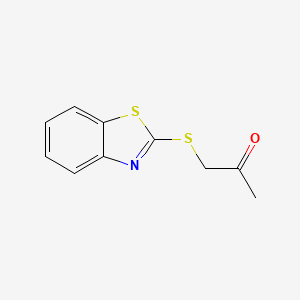

1-(5-Chloro-2-thienyl)propan-1-one

Descripción general

Descripción

Synthesis Analysis

The synthesis of 1-(5-Chloro-2-thienyl)propan-1-one and related compounds involves base-catalyzed Claisen-Schmidt condensation reactions, a common methodology for creating chalcone derivatives and related structures. Such processes are critical for the formation of these compounds, which are characterized by their distinct molecular frameworks and potential functional applications (Salian et al., 2018).

Molecular Structure Analysis

The molecular structure of 1-(5-Chloro-2-thienyl)propan-1-one derivatives has been extensively studied using techniques such as FT-IR, elemental analysis, and X-ray diffraction. These studies reveal intricate details about the dihedral angles, hydrogen bonding, and crystal structure, providing a deep understanding of the compound's structural integrity and stability (Salian et al., 2018; Manjunath et al., 2011).

Chemical Reactions and Properties

Chemical reactions involving 1-(5-Chloro-2-thienyl)propan-1-one include cyclocondensation, which leads to the formation of novel compounds with potential antioxidant activities. These reactions are crucial for extending the utility and functional applications of the compound in various research domains (Kumar et al., 2009; Flores et al., 2018).

Physical Properties Analysis

The physical properties of 1-(5-Chloro-2-thienyl)propan-1-one and its derivatives, such as solubility, melting point, and optical properties, have been characterized through various spectroscopic techniques. These properties are essential for understanding the compound's behavior in different environments and for its application in material science and pharmaceutical research (Manjunath et al., 2011).

Chemical Properties Analysis

The chemical properties of 1-(5-Chloro-2-thienyl)propan-1-one, including reactivity, stability, and interaction with various chemical agents, have been explored through detailed spectroscopic and computational studies. These studies provide insights into the compound's potential applications and reactivity profile, which is crucial for its use in chemical synthesis and pharmaceutical development (Salian et al., 2018; Venil et al., 2021).

Aplicaciones Científicas De Investigación

-

Biocatalytic Applications

- Field : Biotechnology

- Application : Yarrowia lipolytica, a yeast species, uses enzymes with wide-ranging applications in multiple industries, including biofuel production, food processing, biotechnology, and pharmaceuticals .

- Method : The yeast’s diverse enzymatic capabilities are used in biocatalysis, including the use of whole-cell catalysts and isolated enzymes .

- Results : Y. lipolytica has shown potential in enantiomers resolution, lipids processing, biodiesel synthesis, and the synthesis of polymers or esterification of different substrates for upgrading biologically active compounds .

-

Synthesis of Thiophene Derivatives

- Field : Organic Chemistry

- Application : Thiophene derivatives play a vital role in medicinal chemistry to improve advanced compounds with a variety of biological effects .

- Method : The synthesis of thiophene derivatives involves heterocyclization of various substrates .

- Results : Thiophene derivatives have shown many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

-

Production of Single Enantiomers

- Field : Pharmaceutical and Agrochemical Industries

- Application : The production of single enantiomers, which can be obtained by either biocatalytic or chemical synthesis of chiral intermediates, has become increasingly important in the development and use of pharmaceuticals and agrochemicals .

- Method : Biocatalysis systems (both whole-cell and isolated enzyme systems) are increasingly used as a synthetic route to produce complex molecules in industrial fields, such as synthesis of high value-added chemicals and drug intermediates .

- Results : The biocatalysis shows the advantages of the reduction of environmental pollution and the high regio-, chemo-, and enantio-selectivity .

-

Isomerization of Sucrose

- Field : Food Processing

- Application : One possible application of Y. lipolytica is also the isomerization of sucrose. Isomaltulose (6-O-α-D-Glucopyranosyl-D-fructose) is a sucrose substitute, a sweetener approved by the US FDA .

- Method : The yeast’s diverse enzymatic capabilities are used in biocatalysis, including the use of whole-cell catalysts and isolated enzymes .

- Results : The application of Y. lipolytica’s potential in enantiomers resolution, lipids processing, and biodiesel synthesis, as well as the synthesis of polymers or esterification of different substrates for upgrading biologically active compounds, was discussed .

-

Synthesis of Chiral Drug Intermediates

- Field : Pharmaceutical Industry

- Application : The chiral feature is a critical factor for the efficacy and safety of many therapeutic agents. At present, about 57% of marketed drugs are chiral drugs and about 99% of purified natural products are chiral compounds .

- Method : Biocatalysis systems (both whole-cell and isolated enzyme systems) are increasingly used as a synthetic route to produce complex molecules in industrial fields, such as synthesis of high value-added chemicals and drug intermediates .

- Results : The intermediates of many important therapeutic agents such as sitagliptin, pregabalin, ragaglitazar, paclitaxel, epothilone, abacavir, atorvastatin, rosuvastatin, and omapatrilat have been successfully synthesized via biocatalysis .

-

Bioconversion of Synthetic Chemicals

- Field : Biotechnology

- Application : There has been a tremendous potential of functional microorganisms and biocatalysts derived from them for the bioconversion of synthetic chemicals into drugs with high enantio-, chemo-, and regio-selectivities .

- Method : Biocatalysis is becoming a key subassembly in the medicinal chemist’s toolbox .

- Results : The bioconversion field has gained more interest for the synthesis of chiral building blocks same as biologically active compounds , providing the development and employment of more economically and environmentally attractive processes .

Propiedades

IUPAC Name |

1-(5-chlorothiophen-2-yl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClOS/c1-2-5(9)6-3-4-7(8)10-6/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSXZVAKERASYSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC=C(S1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50292115 | |

| Record name | 1-(5-chloro-2-thienyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50292115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5-Chloro-2-thienyl)propan-1-one | |

CAS RN |

32427-82-0 | |

| Record name | 32427-82-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80380 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(5-chloro-2-thienyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50292115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-amino-1H-benzo[d]imidazole-5-carbonitrile](/img/structure/B1266769.png)

![2-[(4-Tert-butylphenyl)sulfanyl]acetic acid](/img/structure/B1266791.png)